molecular formula C16H18N4O2 B10987541 N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]-4-(1H-pyrrol-1-yl)butanamide

N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B10987541
M. Wt: 298.34 g/mol
InChI Key: BIAFXWBMHFJBJW-UHFFFAOYSA-N
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Description

N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE is a complex organic compound that features a benzimidazole core fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for further pharmacological studies.

Industry

In industry, N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

    Albendazole: An antiparasitic drug.

    Omeprazole: A proton pump inhibitor used to treat acid reflux.

    Mebendazole: Another antiparasitic drug.

Uniqueness

What sets N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE apart is its unique combination of a benzimidazole core with a pyrrole ring and a butanamide side chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-[2-(hydroxymethyl)-3H-benzimidazol-5-yl]-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C16H18N4O2/c21-11-15-18-13-6-5-12(10-14(13)19-15)17-16(22)4-3-9-20-7-1-2-8-20/h1-2,5-8,10,21H,3-4,9,11H2,(H,17,22)(H,18,19)

InChI Key

BIAFXWBMHFJBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NC2=CC3=C(C=C2)N=C(N3)CO

Origin of Product

United States

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